molecular formula C11H9BrN2 B8708914 2-Bromo-6-(4-methylphenyl)pyrazine

2-Bromo-6-(4-methylphenyl)pyrazine

Cat. No.: B8708914
M. Wt: 249.11 g/mol
InChI Key: CGCKXIMIKJDOAG-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylphenyl)pyrazine is a brominated pyrazine derivative featuring a pyrazine core substituted with a bromine atom at the 2-position and a 4-methylphenyl group at the 6-position. Bromine, as an electron-withdrawing group, and the 4-methylphenyl substituent, an electron-donating moiety, confer unique electronic and steric properties to the molecule, influencing its reactivity and functionality .

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-6-(4-methylphenyl)pyrazine

InChI

InChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)10-6-13-7-11(12)14-10/h2-7H,1H3

InChI Key

CGCKXIMIKJDOAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituents on the pyrazine ring significantly alter chemical behavior. Below is a structural comparison of brominated pyrazine derivatives:

Table 1: Structural Comparison of Brominated Pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
2-Bromo-6-(4-methylphenyl)pyrazine Br, 4-methylphenyl C₁₁H₉BrN₂ 249.11* (Inferred) Agrochemicals, electronics
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine Br, 4-Cl-phenyl, imidazo-fused C₁₂H₇BrClN₃ 320.56 Pharmaceutical intermediates
2-(4-Bromophenoxy)-6-methylpyrazine Br-phenoxy, methyl C₁₁H₉BrN₂O 281.11 Laboratory synthesis
2-Bromo-6-isopropyl-pyrazine Br, isopropyl C₇H₉BrN₂ 201.06 Agrochemicals, fragrances

*Calculated from molecular formula.

Key Observations :

  • Electron Effects : Bromine reduces electron density, enhancing electrophilic substitution resistance. The 4-methylphenyl group increases steric bulk compared to smaller substituents like methyl or isopropyl .

Electronic and Materials Properties

Bromine and aryl substituents modulate electronic characteristics critical for materials science:

Table 2: Electronic Properties of Pyrazine Derivatives

Compound Type LUMO (eV) Reduction Potential (V vs Ag/AgCl) Key Findings
Fused-ring pyrazines (n=2–6 units) -3.24 to -3.78 -1.16 to -0.62 Increased pyrazine units lower LUMO, enhancing n-type semiconductor behavior
Trifluoromethylphenyl-fused pyrazines -3.5 to -3.8 High electron mobility (0.03 cm²/V·s) in OFETs

The target compound’s bromine and methylphenyl groups may lower LUMO levels compared to non-brominated analogs, favoring charge transport in organic electronics.

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